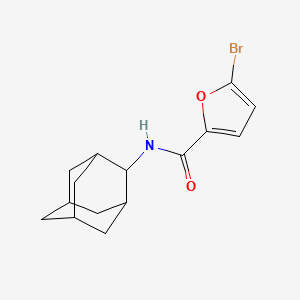![molecular formula C14H12ClN3S B5704693 5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)
5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine involves a series of chemical reactions that are carried out in a laboratory setting. The initial step involves the reaction of 4-chloroaniline with 2-thiophenecarboxaldehyde, which leads to the formation of 2-(4-chlorophenyl)thiophene-3-carbaldehyde. Further details about the synthesis process can be found in the referenced papers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine are complex and involve multiple steps . These reactions include acylation, cyclization, and reductive amination . More detailed information about these reactions can be found in the referenced papers .Aplicaciones Científicas De Investigación
Antiproliferative Activity
Pyrimido[4,5-d]pyrimidines exhibit antiproliferative effects, making them promising candidates for cancer research. Researchers have investigated their potential as inhibitors of cell growth and division, particularly in cancer cell lines .
Antioxidant Properties
These compounds also demonstrate antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. The thieno[2,3-d]pyrimidine moiety in our compound contributes to its antioxidant potential .
Anti-inflammatory Effects
Inflammation is a key factor in many diseases. Pyrimido[4,5-d]pyrimidines have been studied for their anti-inflammatory properties. Modulating inflammatory pathways could lead to therapeutic interventions for conditions such as arthritis, cardiovascular diseases, and neurodegenerative disorders .
Hepatoprotective Activity
Researchers have explored the hepatoprotective effects of these compounds. Hepatoprotective agents help safeguard liver function and prevent damage caused by toxins, infections, or metabolic disorders .
Antimicrobial Potential
Pyrimido[4,5-d]pyrimidines exhibit antimicrobial activity against bacteria and fungi. Investigating their efficacy against specific pathogens could lead to novel antimicrobial agents .
Inhibition of Enzymes
These compounds act as inhibitors of enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase. Targeting these enzymes could have therapeutic implications in various diseases .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to target various proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, and their inhibition can lead to various therapeutic effects.
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to their active sites, thereby preventing their normal function . This interaction can lead to changes in cellular signaling pathways, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds have been shown to affect various signaling pathways associated with their targets, such as the pi3k/akt/mtor pathway, mapk pathway, and others . The inhibition of these pathways can lead to downstream effects such as cell cycle arrest, apoptosis, and reduced cell proliferation.
Pharmacokinetics
One study suggests that similar compounds have a degree of lipophilicity that allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
Similar compounds have been shown to have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular signaling pathways.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c1-18(2)13-12-11(7-19-14(12)17-8-16-13)9-3-5-10(15)6-4-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICPJELFNUCXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5704614.png)

![6-methyl-N'-[(5-methyl-2-furyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5704618.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5704640.png)
![2,2-dimethyl-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5704645.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)





![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)